molecular formula C13H17NO B291259 N-cyclopentyl-3-methylbenzamide

N-cyclopentyl-3-methylbenzamide

Cat. No. B291259
M. Wt: 203.28 g/mol
InChI Key: ACBHDTAGNLMYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-methylbenzamide, also known as CP-55,940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. CP-55,940 has been shown to have a wide range of effects on the body, including anti-inflammatory, analgesic, and neuroprotective properties.

Mechanism of Action

N-cyclopentyl-3-methylbenzamide acts as a potent agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. When N-cyclopentyl-3-methylbenzamide binds to the CB1 receptor, it activates a signaling pathway that leads to a range of effects on the body. These effects include the modulation of pain perception, the regulation of appetite, and the modulation of immune function.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methylbenzamide has a wide range of effects on the body, including anti-inflammatory, analgesic, and neuroprotective properties. It has been shown to reduce inflammation in a range of conditions, including arthritis, multiple sclerosis, and inflammatory bowel disease. N-cyclopentyl-3-methylbenzamide has also been shown to have neuroprotective properties, and may be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-3-methylbenzamide in laboratory experiments is its high potency and specificity for the CB1 receptor. This makes it a useful tool for studying the effects of CB1 activation in a range of conditions. However, N-cyclopentyl-3-methylbenzamide also has limitations, including its potential for toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are a number of potential future directions for research on N-cyclopentyl-3-methylbenzamide. One area of interest is in the development of novel cannabinoid-based therapies for the treatment of chronic pain. Another area of interest is in the development of CB1 receptor modulators that can selectively target specific signaling pathways, with the aim of reducing side effects and improving therapeutic efficacy. Additionally, there is ongoing research into the potential use of N-cyclopentyl-3-methylbenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Synthesis Methods

N-cyclopentyl-3-methylbenzamide is typically synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 3-methylbenzoyl chloride with cyclopentylmagnesium bromide to form N-cyclopentyl-3-methylbenzoic acid. This compound is then reacted with thionyl chloride to form N-cyclopentyl-3-methylbenzoyl chloride. The final step involves the reaction of N-cyclopentyl-3-methylbenzoyl chloride with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form N-cyclopentyl-3-methylbenzamide.

Scientific Research Applications

N-cyclopentyl-3-methylbenzamide has been extensively studied for its potential therapeutic applications in a wide range of conditions. One of the most promising areas of research is in the treatment of chronic pain. N-cyclopentyl-3-methylbenzamide has been shown to have potent analgesic properties, and may be effective in treating conditions such as neuropathic pain, cancer pain, and inflammatory pain.

properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-cyclopentyl-3-methylbenzamide

InChI

InChI=1S/C13H17NO/c1-10-5-4-6-11(9-10)13(15)14-12-7-2-3-8-12/h4-6,9,12H,2-3,7-8H2,1H3,(H,14,15)

InChI Key

ACBHDTAGNLMYRV-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2CCCC2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.